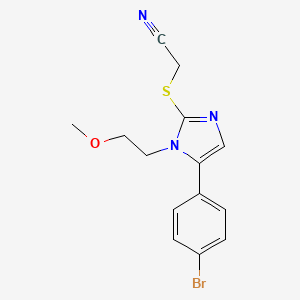

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

This compound is a heterocyclic organic molecule featuring a 1H-imidazole core substituted with a 4-bromophenyl group at position 5, a 2-methoxyethyl chain at position 1, and a thioacetonitrile moiety at position 2. Its molecular formula is C₁₄H₁₃BrN₃OS, with a molecular weight of 366.25 g/mol. The presence of the bromine atom enhances lipophilicity, while the methoxyethyl group improves solubility in polar solvents. This compound is of interest in medicinal chemistry due to structural similarities with bioactive imidazole derivatives targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3OS/c1-19-8-7-18-13(10-17-14(18)20-9-6-16)11-2-4-12(15)5-3-11/h2-5,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTAPSLHWXSPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.

Attachment of the Thioacetonitrile Moiety: The final step involves the reaction of the intermediate with thioacetonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and synthetic differences between the target compound and related imidazole derivatives:

Key Observations:

- Substituent Effects on Solubility: The methoxyethyl group in the target compound enhances hydrophilicity compared to unsubstituted imidazoles (e.g., compounds 20 and 27 ) or benzimidazoles with bromothiophene groups (e.g., ).

- Reactivity of Thioacetonitrile: The thioacetonitrile group differentiates the target compound from analogues with carboxylic acid (27 ) or amide (20 ) substituents. Nitriles can act as hydrogen bond acceptors or participate in click chemistry, whereas thioethers may influence redox activity .

- Synthetic Yields: Substitution patterns significantly impact yields. For example, compound 20 achieved 89% yield via straightforward thiol-alkylation, while benzimidazole derivative 5d required harsher conditions (Fe/HCl reduction) and yielded only 48% .

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP): The bromophenyl group increases LogP in all compounds, but the methoxyethyl chain in the target compound reduces lipophilicity compared to purely aromatic derivatives like 5d or 12 .

- Enzyme Inhibition Potential: Compound 20 demonstrated IMPDH inhibition, suggesting the target compound’s thioacetonitrile group may similarly interact with cysteine residues in enzyme active sites .

- Crystallographic Data: While crystallographic data for the target compound is unavailable, SHELX-refined structures of related compounds (e.g., benzimidazoles in ) highlight the role of halogen bonding in stabilizing crystal lattices, which may influence bioavailability .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetonitrile (CAS Number: 1206997-10-5) is a member of the imidazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 453.4 g/mol. The structure features a bromophenyl group, an imidazole ring, and a thioether linkage, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the thioether group is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Various strains | TBD |

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of signaling pathways involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of imidazole derivatives on human cancer cell lines, it was found that certain derivatives exhibited selective cytotoxicity towards T-lymphoblastic leukemia cells while sparing normal cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes such as protein kinases that are crucial for cancer cell survival and proliferation.

- Membrane Disruption : Its thioether component can interact with lipid bilayers, altering membrane integrity and enhancing drug uptake in microbial cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.